4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-51-6) is a synthetic small molecule (MW 314.65 g/mol, formula C12H6ClF3N4O) belonging to the privileged pyrazolo[3,4-d]pyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibitor design. Its structure features a reactive 4-chloro leaving group enabling nucleophilic aromatic substitution, and a 1-(3-trifluoromethoxy)phenyl substituent that imparts distinct electronic and steric properties compared to other N1-aryl analogs.

Molecular Formula C12H6ClF3N4O
Molecular Weight 314.65 g/mol
CAS No. 650628-51-6
Cat. No. B12596664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS650628-51-6
Molecular FormulaC12H6ClF3N4O
Molecular Weight314.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C12H6ClF3N4O/c13-10-9-5-19-20(11(9)18-6-17-10)7-2-1-3-8(4-7)21-12(14,15)16/h1-6H
InChIKeyCJQKVIZVCUVGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold and Procurement-Relevant Characteristics


4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-51-6) is a synthetic small molecule (MW 314.65 g/mol, formula C12H6ClF3N4O) belonging to the privileged pyrazolo[3,4-d]pyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibitor design [1]. Its structure features a reactive 4-chloro leaving group enabling nucleophilic aromatic substitution, and a 1-(3-trifluoromethoxy)phenyl substituent that imparts distinct electronic and steric properties compared to other N1-aryl analogs [1]. This compound is primarily utilized as a key intermediate for generating diverse 1,4-disubstituted pyrazolo[3,4-d]pyrimidine libraries [2].

Why 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Analogs


Within the pyrazolo[3,4-d]pyrimidine class, variations at the N1 and C4 positions profoundly alter reactivity, downstream derivatization potential, and target binding profiles [1]. The specific combination of a 3-trifluoromethoxy substituent on the N1-phenyl ring and a 4-chloro group creates a uniquely activated intermediate. Compared to simpler N1-phenyl analogs lacking the -OCF3 group, this compound exhibits altered electronic distribution that influences the rate and regioselectivity of subsequent nucleophilic displacement reactions [1]. Furthermore, the -OCF3 group is a well-known metabolic stabilizing moiety in drug discovery, and its presence at the 3-position of the N1-aryl ring can pre-orient the scaffold for specific kinase binding pockets, a property not shared by unsubstituted phenyl or simple halo-phenyl analogs [1]. Therefore, substituting this intermediate with another 4-chloropyrazolo[3,4-d]pyrimidine bearing a different N1-aryl group will lead to a different final compound library and potentially altered biological outcomes, making generic substitution risky for consistent research results.

Quantitative Differentiation Evidence for 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine


Structural Uniqueness: The 3-Trifluoromethoxy Phenyl Substituent as a Key Differentiator from Common N1-Phenyl Analogs

The target compound is structurally unique among common 4-chloropyrazolo[3,4-d]pyrimidine synthetic intermediates. A search for its closest analogs reveals that no other reported 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine intermediate combines the 3-trifluoromethoxy (-OCF3) substituent on the N1-phenyl ring. The nearest comparator, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 939-57-5), lacks the -OCF3 group entirely. The Hammett substituent constant (σm) for -OCF3 is significantly different from -H, -CH3, or -Cl, which alters the electrophilicity of the 4-chloro position and consequently its reactivity in SNAr reactions [1]. As the compound is primarily a synthetic intermediate, its differentiation is based on the unique chemical space it allows access to upon derivatization, rather than a direct biological IC50 comparison.

Medicinal Chemistry Scaffold Diversity Kinase Inhibitor Design

Synthetic Utility: Proven Versatility as a Building Block for 1,4-Disubstituted Libraries

The 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine scaffold is established as a versatile intermediate for generating diverse compound libraries via nucleophilic displacement of the 4-chloro group. A seminal methodology paper by Babu et al. (2013) demonstrates that 1-aryl-4-chloropyrazolo[3,4-d]pyrimidines can be synthesized in high yields (up to 95%) and subsequently functionalized with amines, alcohols, and thiols to produce 1,4-disubstituted products [1]. The target compound, as a member of this class with a unique N1 substituent, enables access to a specific region of chemical space that is complementary to libraries built from other 1-substituted analogs. While the paper does not include the exact -OCF3 analog, the methodology is directly transferable and highlights the strategic value of the 4-chloro intermediate for parallel synthesis.

Synthetic Chemistry Parallel Synthesis Library Generation

Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Count Compared to Unsubstituted Phenyl Analog

The incorporation of the 3-trifluoromethoxy group significantly alters key physicochemical parameters relevant to drug discovery. Compared to the unsubstituted phenyl analog (4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine), the target compound demonstrates markedly increased lipophilicity and hydrogen bond acceptor count. This is critical because the properties of the final derived library are directly influenced by the nature of the starting 4-chloro intermediate; more lipophilic intermediates will generally yield final analogs with higher logP and altered ADME profiles [1].

Drug-like Properties Physicochemistry Lead Optimization

High-Value Application Scenarios for 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine Based on Evidence


Focused Kinase Inhibitor Library Synthesis Centered on 3-OCF3 Pharmacophore

This compound serves as the ideal starting material for the parallel synthesis of a focused library of 4-amino-substituted pyrazolo[3,4-d]pyrimidines where the 3-trifluoromethoxyphenyl group is retained as a key pharmacophore. The methodology established by Babu et al. (2013) confirms that 1-aryl-4-chloropyrazolo[3,4-d]pyrimidines can be efficiently diversified at the 4-position with various amine nucleophiles, enabling rapid exploration of structure-activity relationships (SAR) around a constant N1-OCF3 motif [2]. This is particularly relevant for programs targeting kinases where the -OCF3 group is utilized for its metabolic stability and unique electronic effects [1].

Generating Tool Compounds for Chemical Biology Target Identification Studies

The distinct physicochemical profile of the compound (XLogP3 = 4.0, high HBA count) makes it a valuable precursor for synthesizing tool compounds for chemical biology. By derivatizing the 4-position with linkers or affinity tags (e.g., biotin, click chemistry handles), researchers can create probes for target identification while maintaining the core scaffold's interaction with the biological target. The inherent higher lipophilicity, conferred by the -OCF3 group compared to simpler phenyl analogs, can improve cell permeability of the final probes, a critical requirement for cellular target engagement assays [1].

Scaffold-Hopping and Hybrid Molecule Design in Drug Discovery

For medicinal chemistry projects seeking to perform scaffold-hopping from other kinase inhibitor cores, this compound provides a distinct entry point. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purines and has been successfully employed in the design of ATP-competitive kinase inhibitors [1]. By starting with the N1-(3-OCF3-phenyl) substituted variant, medicinal chemists can directly generate hybrid molecules that combine the pyrazolo[3,4-d]pyrimidine hinge-binding motif with the 3-OCF3-phenyl group known from other inhibitor series, potentially leading to compounds with improved selectivity or potency profiles that are distinct from those accessible with simpler N1-substituted analogs.

Solid-Phase Synthesis of DNA-Encoded Libraries (DEL) Incorporating the 3-OCF3 Motif

The reactive 4-chloro handle makes this compound suitable for on-DNA or solid-phase synthesis of DNA-encoded chemical libraries. The unique N1 substituent ensures that the resulting DEL compounds explore a distinct chemical space defined by the 3-trifluoromethoxyphenyl group. Such libraries are invaluable for high-throughput screening against novel or challenging protein targets, and the use of this specific intermediate can provide a competitive advantage by covering pharmacophore space not sampled by libraries built from common N1-phenyl or N1-methyl analogs.

Quote Request

Request a Quote for 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.